Reduced-flubendazole

Description

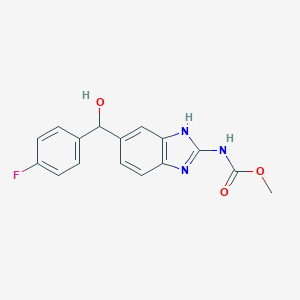

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONRXGWUUBPRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438010 | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-12-2 | |

| Record name | Reduced-flubendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reduced-flubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Enzymology of Reduced Flubendazole Formation

Characterization of Carbonyl Reduction as a Major Metabolic Pathway for Flubendazole (B1672859)

The reduction of the carbonyl group on the flubendazole molecule is a primary route of its metabolism in various species, including humans. nih.govconicet.gov.arresearchgate.net This process leads to the formation of reduced-flubendazole, a significant metabolite that has been consistently identified and quantified in numerous studies.

Identification and Quantification of this compound as a Primary Metabolite

This compound has been unequivocally identified as a main metabolite of flubendazole in several biological systems. nih.govconicet.gov.arresearchgate.net In studies involving human liver preparations, this compound was found to be the sole metabolite detected, highlighting the prominence of carbonyl reduction in human hepatic metabolism of the drug. nih.govresearchgate.net While other metabolites, such as hydrolyzed flubendazole, have been observed in the liver microsomes of pigs and humans, the reduction pathway remains a central component of flubendazole's biotransformation. conicet.gov.ar

The formation of this compound has been quantified across different species and subcellular fractions. For instance, in sheep, the production of this compound was significantly higher in liver subcellular fractions compared to those from the duodenal mucosa. nih.gov Species-specific differences in the rate of this compound formation are also evident. Studies have shown that sheep liver microsomes exhibit the highest rate of this compound production, while pig liver microsomes have the lowest. conicet.gov.ar Similarly, cytosolic production of this compound varies, with sheep showing the highest and pigs the lowest rates among the species tested. conicet.gov.ar

The stereospecificity of this reduction is a noteworthy characteristic. In the human liver, the carbonyl reduction of flubendazole is strictly stereospecific, yielding only the (+)-enantiomer of this compound. nih.govfrontiersin.org In contrast, while the formation of the (+)-enantiomer also dominates in sheep, the stereospecificity is marked but not absolute. nih.gov

Table 1: Comparative Production of this compound in Liver Subcellular Fractions of Various Species This table is interactive. You can sort the data by clicking on the column headers.

| Species | Microsomal Production Rate (nmol/min/mg) | Cytosolic Production Rate (nmol/min/mg) |

|---|---|---|

| Sheep | 1.92 ± 0.13 | 1.86 ± 0.61 |

| Human | Data not available | Data not available |

| Cattle | Data not available | Data not available |

| Pig | 0.04 ± 0.02 | 0.02 ± 0.01 |

| Hen | Data not available | Data not available |

| Rat | Data not available | Data not available |

Data derived from a comparative study on the hepatic biotransformation of flubendazole. conicet.gov.ar

Subcellular Localization of Flubendazole Reduction Enzymes

The enzymes responsible for the reduction of flubendazole are primarily located within specific compartments of the cell, with their distribution varying across different species.

In the human liver, the reduction of flubendazole predominantly occurs in the cytosol. nih.govresearchgate.netcuni.cz Studies utilizing human hepatic fractions have demonstrated significantly higher rates of this compound formation in the cytosolic fraction compared to the microsomal fraction. nih.govcuni.cz This points to the cytosolic enzymes as the key players in the metabolism of flubendazole in humans.

While cytosolic reduction is dominant in humans, microsomal fractions also contribute to the metabolism of flubendazole in various animal species. nih.govresearchgate.net Both microsomal and cytosolic fractions from the liver of sheep, cattle, pigs, hens, and rats have been shown to convert flubendazole to its reduced metabolite. conicet.gov.ar In pigs, for example, both liver microsomes and cytosols are involved in the formation of this compound, alongside a hydrolyzed metabolite. conicet.gov.ar Similarly, in sheep, both hepatic and duodenal microsomal and cytosolic fractions metabolize flubendazole to its reduced form. nih.gov

Coenzyme Preferences for Flubendazole Carbonyl Reduction (e.g., NADPH)

The enzymatic reduction of flubendazole's carbonyl group is dependent on the presence of specific coenzymes that act as electron donors. Research has consistently shown a preference for reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) in this metabolic process. nih.govconicet.gov.arcuni.cz

In vitro studies with human liver cytosolic and microsomal fractions have revealed that the highest rate of flubendazole reduction is achieved in the cytosol in the presence of NADPH. nih.govfrontiersin.org Conversely, in the microsomal fraction with NADH as the coenzyme, no formation of this compound was detected. nih.govfrontiersin.org This strong preference for NADPH suggests the involvement of NADPH-dependent reductases in the biotransformation of flubendazole. nih.gov

Enzymatic Basis of Flubendazole Reduction

The primary enzyme implicated in the reduction of flubendazole in the human liver is Carbonyl Reductase 1 (CBR1). nih.govfrontiersin.orgresearchgate.net The involvement of CBR1 is supported by inhibition studies where known inhibitors of this enzyme, such as menadione (B1676200), effectively block the reduction of flubendazole in human liver cytosol. nih.govcuni.cz Further evidence comes from experiments showing that recombinant human CBR1 can efficiently catalyze the reduction of flubendazole. researchgate.net

In other species, such as sheep, a NADPH-dependent carbonyl reductase is also proposed as the main enzymatic system responsible for the keto-reduction of flubendazole. nih.gov The inhibition of this reaction by CBR substrates like menadione further supports the role of a CBR-like enzyme in the metabolism of flubendazole in sheep. nih.gov

Identification of Key Reductases (e.g., Carbonyl Reductase 1, CBR1)

Research has pinpointed Carbonyl Reductase 1 (CBR1) as the principal enzyme responsible for the reduction of flubendazole in the human liver. nih.govnih.govresearchgate.net CBR1 is a cytosolic enzyme that plays a crucial role in the metabolism of various xenobiotics containing carbonyl groups. nih.govresearchgate.net The involvement of CBR1 is supported by inhibition studies and experiments using human recombinant CBR1, which demonstrated its specific activity toward flubendazole. nih.govresearchgate.net In sheep, a NADPH-dependent carbonyl reductase is also proposed as the main enzymatic system for flubendazole's keto-reduction. nih.gov

Enzyme Kinetics of this compound Formation

The formation of this compound follows Michaelis-Menten kinetics. frontiersin.orgnih.gov Kinetic studies using pooled human liver cytosol have determined the apparent maximal velocity (V'max) and the apparent Michaelis constant (K'm). frontiersin.orgnih.gov The V'max indicates the maximum rate of product formation, while the K'm reflects the enzyme's affinity for the substrate. frontiersin.orgnih.gov The ratio of these parameters (V'max/K'm) represents the intrinsic clearance (Clint), a measure of enzymatic efficiency. frontiersin.orgnih.gov

In human liver cytosol, the kinetic parameters for the formation of (+)-reduced-flubendazole have been quantified, demonstrating a higher intrinsic clearance with the coenzyme NADPH compared to NADH, reinforcing the preference for NADPH in this biotransformation. frontiersin.orgnih.gov

Table 1: Kinetic Parameters for (+)-Reduced-Flubendazole Formation in Pooled Human Liver Cytosol

| Coenzyme | V'max (pmol/min/mg protein) | K'm (µM) | Clint (µL/min/mg protein) |

|---|---|---|---|

| NADPH | 29.8 ± 3.4 | 5.3 ± 1.4 | 5.6 |

| NADH | 18.0 ± 2.1 | 7.9 ± 1.9 | 2.3 |

Data represents the mean ± standard deviation of three independent experiments. nih.gov

In the parasitic nematode Haemonchus contortus, the apparent kinetic parameters for the NADPH-dependent reduction of flubendazole have also been determined, with a V'max of 39.8 ± 2.1 nM min⁻¹ and a K'm of 1.5 ± 0.3 µM. nih.gov

Inhibitory Studies of Flubendazole Reductases

The activity of the enzymes responsible for flubendazole reduction can be modulated by various chemical compounds.

Several chemical inhibitors have been shown to affect the formation of this compound. In studies with human liver cytosol, menadione and luteolin, known inhibitors of CBR1, effectively inhibited flubendazole reduction. nih.gov Menadione was found to be a more potent inhibitor than luteolin. nih.gov

In studies involving the parasitic nematode Haemonchus contortus, menadione was also identified as an effective inhibitor of flubendazole reduction. researchgate.netcambridge.org Other compounds like glycyrrhetinic acid and naringenin (B18129) were also found to be effective inhibitors in in vitro studies with H. contortus homogenates. researchgate.netdntb.gov.ua

Table 2: IC₅₀ Values for Chemical Inhibitors of Flubendazole Reduction in Pooled Human Liver Cytosol

| Inhibitor | IC₅₀ (µM) |

|---|---|

| Menadione | 0.34 ± 0.26 |

| Luteolin | 8.21 ± 3.71 |

Data represents the mean ± standard deviation of three independent experiments. nih.gov

The biotransformation of flubendazole can also be influenced by other drugs from the same benzimidazole (B57391) class. Mebendazole (B1676124), a structural analogue of flubendazole, has been shown to inhibit the liver microsomal enzymatic reaction of flubendazole reduction in sheep. nih.gov In vitro studies with Haemonchus contortus also revealed that mebendazole is an effective inhibitor of flubendazole reduction. researchgate.netdntb.gov.ua In contrast, a study using rat isolated perfused liver found that while flubendazole inhibited the metabolism of antipyrine, mebendazole and albendazole (B1665689) did not have a significant effect on the pharmacokinetics of the substrate drugs tested. nih.gov

Stereospecificity in the Formation of this compound Enantiomers

The reduction of the prochiral ketone group of flubendazole can lead to the formation of two enantiomers: (+)-reduced-flubendazole and (−)-reduced-flubendazole. upce.cznih.gov

Characterization of (+)-Reduced-Flubendazole and (−)-Reduced-Flubendazole

The formation of this compound enantiomers is highly stereospecific, with the degree of specificity varying between species. In the human liver, the reduction is strictly stereospecific, with only the (+)-reduced-flubendazole enantiomer being detected. frontiersin.orgnih.govnih.gov This indicates a precise enzymatic control over the reaction.

In sheep, the formation is also stereospecific with a clear predominance of the (+)-enantiomer, accounting for approximately 93-97% of the reduced metabolite. upce.cznih.gov However, this is described as marked but not strict stereospecificity. nih.gov

Conversely, in the parasitic nematode Haemonchus contortus, the reduction of flubendazole is also stereospecific but results in the preferential formation of the (−)-enantiomer, with a ratio of approximately 90:10 for the (−) to (+) enantiomers. nih.gov

The two enantiomers can be separated and identified using chiral high-performance liquid chromatography (HPLC). upce.cznih.gov In one such method, the retention times were reported as 14.6 minutes for the (−)-reduced-flubendazole enantiomer and 18.0 minutes for the (+)-reduced-flubendazole enantiomer. nih.gov

Evidence of Strict Stereospecificity in Human Hepatic Reduction

The biotransformation of flubendazole in the human liver is characterized by a remarkable degree of stereospecificity. The primary metabolic pathway is the carbonyl reduction of the flubendazole molecule, leading to the formation of its reduced metabolite, this compound. frontiersin.org Research has demonstrated that this reduction process is strictly stereospecific. frontiersin.orgnih.gov

In studies utilizing human liver subcellular fractions, including both cytosol and microsomes, only one of the two possible enantiomers of this compound was detected. frontiersin.orgnih.gov Through chiral high-performance liquid chromatography (HPLC) analysis, this single metabolite was identified as the (+)-enantiomer of this compound, often denoted as (+)-FLUR. frontiersin.orgresearchgate.net The complete absence of the (-)-enantiomer in all tested human liver samples underscores the stringent stereoselectivity of the enzymatic process. frontiersin.orgnih.gov

The primary enzyme responsible for this highly specific transformation has been identified as Carbonyl Reductase 1 (CBR1). frontiersin.orgnih.gov The reduction is predominantly carried out in the cytosolic fraction of liver cells and shows a clear preference for the reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a coenzyme over NADH. frontiersin.orgnih.govresearchgate.net The kinetic parameters for flubendazole reduction in pooled human liver cytosol highlight the enzyme's activity.

Table 1: Kinetic Parameters of Flubendazole Reduction in Pooled Human Liver Cytosol

| Coenzyme | Apparent Michaelis Constant (K'm) (µM) | Apparent Maximal Velocity (V'max) (pmol/min/mg protein) | Intrinsic Clearance (Clint) (V'max/K'm) (µl/min/mg protein) |

|---|---|---|---|

| NADPH | 4.3 ± 0.9 | 49.3 ± 2.8 | 11.5 |

| NADH | 6.5 ± 2.6 | 21.0 ± 3.1 | 3.2 |

Data derived from studies on pooled human liver cytosolic fractions incubated with flubendazole. frontiersin.org

Comparative Stereoselectivity in Animal Models (e.g., Sheep)

In contrast to the strict stereospecificity observed in humans, the metabolic reduction of flubendazole in animal models such as sheep exhibits a marked, but not absolute, stereoselectivity. frontiersin.orgnih.gov Similar to humans, the formation of the (+)-enantiomer of this compound is dominant in sheep. frontiersin.orgnih.gov However, unlike in human studies, the (-)-enantiomer is also formed, albeit in much smaller quantities.

Studies involving sheep liver and duodenal subcellular fractions have shown that the keto-reduction of flubendazole leads to the prevalent formation of one enantiomeric form, which constitutes approximately 98% of the reduced metabolite produced. nih.govconicet.gov.ar This indicates a strong, yet incomplete, stereospecific preference. The reduced metabolite is the main form of the drug found in the plasma of sheep after administration. nih.gov

The enzymatic basis for this reduction in sheep also points to a NADPH-dependent carbonyl reductase (CBR) as the principal enzyme system involved. nih.govcuni.cz This was confirmed through inhibition studies where menadione, a known CBR substrate, effectively inhibited the reduction of flubendazole in sheep liver microsomes. nih.govcuni.cz

Significant species differences exist in the rate of flubendazole metabolism. When comparing hepatic metabolism across various species, sheep demonstrate the highest rate of microsomal production of this compound. nih.govresearchgate.net

Table 2: Comparative Rate of Flubendazole Reduction in Liver Microsomes of Various Species

| Species | Rate of this compound Formation (nmol/min/mg protein) |

|---|---|

| Sheep | 1.92 ± 0.13 |

| Cattle | 0.45 ± 0.11 |

| Rat (Male) | 0.29 ± 0.05 |

| Human | 0.15 ± 0.03 |

| Rat (Female) | 0.11 ± 0.03 |

| Hen | 0.05 ± 0.01 |

| Pig | 0.04 ± 0.02 |

Data represents the mean ± SD from in vitro studies with liver microsomal fractions. nih.govresearchgate.net

These findings highlight important species-specific variations in the metabolic handling of flubendazole. While the fundamental pathway of carbonyl reduction is conserved, the degree of stereoselectivity differs notably between humans and sheep, with humans exhibiting a complete preference for the formation of the (+)-enantiomer. frontiersin.orgnih.gov

Comparative Metabolic Studies of Reduced Flubendazole Across Biological Systems

In Vitro Biotransformation Investigations

In vitro models are instrumental in elucidating the fundamental mechanisms of drug metabolism. For reduced-flubendazole, these studies have centered on liver preparations from various species and on the parasitic organisms themselves, providing insights into species-specific metabolic differences and potential mechanisms of drug resistance.

Human Liver Subcellular Fractions and Hepatocytes

Investigations using human liver subcellular fractions have revealed that the carbonyl reduction of flubendazole (B1672859) to this compound (FLUR) is the primary, and possibly sole, metabolic pathway in the human liver. frontiersin.orgnih.gov Studies utilizing precision-cut human liver slices and various cancer cell lines have consistently identified FLUR as the main metabolite. nih.gov

Table 1: Flubendazole Reduction in Pooled Human Liver Subcellular Fractions This table summarizes the formation of this compound (FLUR) in different human liver fractions with specific coenzymes.

| Subcellular Fraction | Coenzyme | FLUR Formation (pmol/min/mg protein) | Reference |

|---|---|---|---|

| Cytosol | NADPH | 2.9 ± 0.2 | nih.gov |

| Cytosol | NADH | 0.5 ± 0.1 | nih.gov |

| Microsomes | NADPH | 0.4 ± 0.1 | nih.gov |

| Microsomes | NADH | Not Detected | nih.gov |

Animal Liver Microsomes and Cytosols (e.g., Rats, Pigs, Cattle, Sheep)

Comparative metabolic studies in various animal species have highlighted significant differences in the hepatic biotransformation of flubendazole. In rats, pigs, cattle, and sheep, the metabolism of flubendazole proceeds via both carbonyl reduction to form this compound (red-FLBZ) and hydrolysis to create a decarbamoylated metabolite. frontiersin.org

Sheep exhibit the highest rate of microsomal red-FLBZ production, while pigs show the lowest. conicet.gov.ar Specifically, sheep liver microsomes metabolize flubendazole into its reduced metabolite at a rate of 9.46 ± 2.72 nmol/mg/h. nih.govvetcontact.com In sheep, the keto-reduction of flubendazole is the predominant pathway, with a NADPH-dependent carbonyl reductase being the main enzymatic system involved. nih.govresearchgate.net This process is highly stereospecific, with one enantiomer of red-FLBZ being prevalently formed (approximately 98%). nih.govresearchgate.net

In contrast, pig liver microsomes show a much higher rate of production for the hydrolyzed metabolite compared to the reduced form. nih.gov The rate of h-FLBZ production in pig liver microsomes was found to be 6.9-fold higher than that of red-FLBZ. conicet.gov.ar

The oxidation of red-FLBZ back to flubendazole has also been investigated. While sheep liver microsomes did not perform this reaction, it was observed in liver microsomes from phenobarbital-induced rats, suggesting a cytochrome P450-mediated process in that species. nih.govresearchgate.net

Table 2: Comparative Production Rate of this compound in Liver Subcellular Fractions of Various Animal Species This table compares the rate of this compound (red-FLBZ) formation in liver microsomes and cytosols across different animal species.

| Species | Microsomal red-FLBZ Production (nmol/min/mg protein) | Cytosolic red-FLBZ Production (nmol/min/mg protein) | Reference |

|---|---|---|---|

| Sheep | 1.92 ± 0.13 | 1.86 ± 0.61 | conicet.gov.ar |

| Cattle | 0.43 ± 0.15 | 0.29 ± 0.10 | conicet.gov.ar |

| Rat (Male) | 0.17 ± 0.05 | 0.19 ± 0.04 | conicet.gov.ar |

| Rat (Female) | 0.15 ± 0.02 | 0.13 ± 0.04 | conicet.gov.ar |

| Pig | 0.04 ± 0.02 | 0.02 ± 0.01 | conicet.gov.ar |

Metabolism in Parasitic Organisms (e.g., Haemonchus contortus)

The metabolism of flubendazole within the target parasite is a crucial factor that can influence drug efficacy and the development of resistance. In the pathogenic nematode of small ruminants, Haemonchus contortus, flubendazole is metabolized by cytosolic NADPH-dependent enzymes through the reduction of its carbonyl group to form this compound (FLU-R). nih.gov This is the only Phase I metabolite identified in this parasite. nih.gov The reduction is stereospecific, with a 90:10 ratio of (-):(+) enantiomers of FLU-R being formed. nih.gov

Further biotransformation in H. contortus involves the conjugation of both flubendazole and FLU-R with glucose. cambridge.orgnih.gov Studies have identified a glucose conjugate of FLU-R and two different glucose conjugates of the parent flubendazole. cambridge.orgnih.gov

Importantly, the metabolic capacity of H. contortus appears to be linked to anthelmintic resistance. Resistant strains of the parasite have demonstrated a significantly higher formation of all flubendazole metabolites compared to susceptible strains in ex vivo experiments. cambridge.orgnih.gov For instance, a multi-resistant strain was found to produce approximately five times more flubendazole conjugates than a susceptible strain. cambridge.orgnih.gov This suggests that enhanced detoxification through metabolism may be a mechanism contributing to drug resistance in these parasites. ilo.org

In Vivo Metabolite Profiling and Pharmacokinetics of this compound

In vivo studies provide a comprehensive understanding of how this compound is distributed and eliminated in the host, as well as its levels within the parasite, which is the ultimate site of action.

Detection and Quantification in Plasma and Tissues of Mammalian Hosts (e.g., Mice, Sheep)

In sheep, following oral or intravenous administration of flubendazole, this compound (R-FLBZ) is the primary metabolite detected in plasma. nih.govvetcontact.comresearchgate.net The plasma area under the curve (AUC) for R-FLBZ is significantly higher than that of the parent drug. nih.govvetcontact.com For instance, after intraruminal administration, the plasma AUC ratio of R-FLBZ to flubendazole was 5.55. nih.govvetcontact.com Low concentrations of the parent drug are measured, and only trace amounts of the hydrolyzed metabolite are typically detected. nih.govvetcontact.comresearchgate.net

In mice, similar to sheep, R-FLBZ is a major metabolite found in the plasma. researchgate.netnih.gov However, unlike in sheep, the parent flubendazole compound is often the main analyte recovered from the bloodstream. researchgate.net The pharmacokinetic profile in mice shows rapid absorption, with peak plasma concentrations of flubendazole and its metabolites occurring shortly after oral administration. plos.org The ratio of R-FLBZ to the parent drug in mouse plasma has been reported to range from 0.1 to 0.4. plos.org

Table 3: Pharmacokinetic Parameters of this compound (R-FLBZ) in Sheep Plasma This table presents key pharmacokinetic parameters for this compound after administration of flubendazole via different routes in sheep.

| Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

|---|---|---|---|---|

| Intraruminal (Suspension) | 0.14 | 17.3 | - | vetcontact.com |

| Intraruminal (CDs-solution) | 0.23 ± 0.04 | 10.5 ± 4.93 | 8.6 ± 1.2 | nih.gov |

| Intra-abomasal (CDs-solution) | 0.35 ± 0.09 | 2.75 ± 1.50 | 7.8 ± 1.5 | nih.gov |

Assessment of Metabolite Levels in Parasite Systems

The presence and concentration of drug metabolites within the parasite itself are of paramount importance for anthelmintic activity. Both flubendazole and its reduced metabolite have demonstrated the ability to rapidly diffuse through the tegument of the cestode parasite Moniezia benedeni. nih.govvetcontact.com

In the context of filarial worms, in vitro studies on Loa loa have shown that this compound (RFLBZ) can interrupt the molting of infective larvae to the L4 stage. nih.gov RFLBZ also induced a reduction in parasite motility at various concentrations. nih.gov

While direct quantification of this compound within parasites in an in vivo setting is less commonly reported, the evidence from in vitro and ex vivo studies strongly suggests that the parent drug is metabolized to its reduced form within the parasite. The levels of this metabolite, influenced by both host and parasite metabolism, likely play a direct role in the drug's efficacy against the parasitic infection.

Biological and Pharmacological Activities of Reduced Flubendazole

Evaluation of Anthelmintic Efficacy

The anthelmintic properties of reduced-flubendazole have been evaluated both in vitro and in vivo, revealing a complex profile that is sometimes comparable to, and at other times less potent than, its parent compound, flubendazole (B1672859).

The anthelmintic potency of this compound is generally considered to be lower than that of its parent compound, flubendazole. frontiersin.orgcambridge.org The biotransformation of flubendazole to its reduced form is often viewed as a deactivation process, as the parent drug typically exhibits a higher affinity for parasite β-tubulin, the primary target for benzimidazole (B57391) anthelmintics. karger.compatsnap.com

Table 1: Comparative Efficacy of Flubendazole and this compound against Trichinella spiralis in Mice

| Compound | Formulation | Efficacy (%) |

|---|---|---|

| Flubendazole | Solution (Cyclodextrin-based) | 94 |

| This compound | Solution (Cyclodextrin-based) | 98 |

| Flubendazole | Suspension (Carboxymethylcellulose) | 38 |

| This compound | Suspension (Carboxymethylcellulose) | 64 |

Data sourced from a study in Balb/c mice infected with T. spiralis, treated orally at 5 mg/kg. karger.comnih.gov

This compound has demonstrated significant activity against various nematode species.

Trichinella spiralis : As detailed in the comparative potency section, this compound shows high efficacy against the intestinal stages of T. spiralis in mice, achieving a 98% reduction in worm burden when administered in a solution that enhances its bioavailability. karger.comnih.gov Studies have also shown that flubendazole and its metabolites are effective against migrating and encysted larval stages of T. spiralis. researchgate.netparasite-journal.orgresearchgate.net The parent drug, flubendazole, has been shown to be highly effective against pre-adult, adult, and parenteral (migrating and encapsulated) stages of T. spiralis in mice. researchgate.netparasite-journal.org

Loa loa : In vitro studies on the infective larvae (L3) of Loa loa have shown that this compound can impact their development. researchgate.net Along with the parent compound, this compound was screened at various concentrations and was found to interrupt the molting of infective L. loa larvae to the L4 stage. researchgate.net It also caused a dose-dependent reduction in larval motility over a 15-day period. researchgate.net While direct microfilaricidal effects on L. loa were not observed with the parent drug, the activity against developing larvae suggests a potential role in limiting transmission. researchgate.netnih.gov

The activity of flubendazole and, by extension, its reduced metabolite, is not limited to a single life cycle stage of parasites. The parent drug, flubendazole, is known to be effective against all developmental stages, including larval and adult worms, of common parasites in swine and poultry. elanco.com

In studies with Haemonchus contortus, the parasite itself was capable of metabolizing flubendazole into this compound at all developmental stages, from L1/L2 larvae to adults. nih.gov This indicates that all stages of the parasite are exposed to both the parent drug and its metabolite.

Research on Trichinella spiralis in mice has confirmed the efficacy of flubendazole against adult worms and both migrating and encapsulated larvae. researchgate.netparasite-journal.org The high efficacy of a this compound solution against the intestinal (adult) stage of T. spiralis further supports its activity against adult parasites. karger.comnih.gov Furthermore, nano-crystallized flubendazole, which improves bioavailability, showed complete eradication of intestinal T. spiralis and a significant reduction in larval counts during both migrating and encysted phases. researchgate.net

Impact of Parent Drug Formulation on Systemic Exposure and Subsequent Activity of this compound

The formulation of the parent drug, flubendazole, is a critical determinant of its systemic absorption and, consequently, the plasma concentration of both the parent drug and its reduced metabolite. plos.org Standard formulations of flubendazole have poor water solubility and limited oral bioavailability, which restricts their use to treating gastrointestinal parasites. plos.orgjnj.com

To achieve the systemic exposure necessary for treating tissue-dwelling parasites like filarial worms, new formulations have been developed. plos.org These include:

Amorphous Solid Dispersion (ASD): This formulation significantly improves the oral bioavailability of flubendazole, leading to high systemic exposure to both flubendazole and its metabolites in animal models. plos.orgnih.govresearchgate.net Analysis of plasma from animals treated with the ASD formulation showed increased exposure to flubendazole, significant formation of the hydrolyzed metabolite, and the presence of the reduced metabolite. nih.govoup.com

Cyclodextrin-based Formulations: The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier for flubendazole has been shown to markedly enhance its systemic exposure in both oral and subcutaneous administrations in rats and jirds. plos.orgdndi.org In rats, the systemic exposure (AUC) of flubendazole was significantly higher with cyclodextrin-based formulations compared to a standard carboxymethylcellulose (CMC) suspension. plos.org This enhanced exposure directly correlates with improved anthelmintic efficacy, as seen in the T. spiralis model where the cyclodextrin (B1172386) solution of this compound was highly effective. karger.com

Table 2: Systemic Exposure (AUC₀-LOQ) of Flubendazole in Rats with Different Formulations

| Formulation | Route | Flubendazole AUC₀-LOQ (µg.h/mL) |

|---|---|---|

| Cyclodextrin-based | Oral | 4.8 ± 0.9 |

| Cyclodextrin-based | Subcutaneous | 7.3 ± 0.6 |

| Carboxymethylcellulose-based | Oral | 0.93 ± 0.2 |

AUC₀-LOQ represents the area under the plasma concentration-time curve from time zero to the last quantifiable concentration. Data from a study in rats treated at 5 mg/kg. plos.org

Toxicological Profile and Mechanistic Insights of Reduced Flubendazole

Genotoxicity Assessments

The genotoxic potential of reduced-flubendazole has been evaluated through various tests that assess its ability to cause DNA and chromosomal damage. Unlike its parent compound, flubendazole (B1672859), which is primarily an aneugen, the reduced metabolite exhibits a broader range of genotoxic activities. nih.govnih.gov Studies show that both the R- and S-forms of this compound possess aneugenic and clastogenic properties. nih.govnih.govoup.com However, similar to flubendazole and its hydrolyzed metabolite, this compound is negative in the Ames test for bacterial mutagenicity, indicating it does not induce gene mutations in bacteria. nih.govnih.govplos.org

| Compound | Test System | Aneugenic Activity | Reference |

|---|---|---|---|

| This compound (R- and S-forms) | In Vitro Micronucleus Test | Positive | nih.govnih.govoup.com |

| Flubendazole | In Vitro Micronucleus Test | Potent Positive | nih.govnih.govoup.com |

| Hydrolysed Flubendazole | In Vitro Micronucleus Test | Negative | nih.govnih.govoup.com |

In Vitro Clastogenic Properties

In addition to its aneugenic effects, this compound has been shown to possess clastogenic properties in vitro. nih.govnih.govoup.com Clastogenicity is the ability of an agent to induce structural changes in chromosomes, such as breaks. This activity distinguishes the reduced metabolite from flubendazole, which is considered a pure aneugen. researchgate.net Despite this, in vitro micronucleus tests on flubendazole conducted in the presence of a rat liver S9 fraction (which facilitates metabolism to the reduced form) did not produce a clastogenic signal sufficient to alter the predominantly aneugenic profile of the parent compound. nih.govnih.govoup.com This suggests that while the clastogenicity of the reduced metabolite is detectable, its impact may be limited within the broader metabolic context of flubendazole. nih.gov

In Vivo Micronucleus Test Results and Aneugenicity

In vivo assessments confirm the genotoxic potential observed in vitro. When a new formulation of flubendazole designed to increase systemic absorption was tested in an in vivo micronucleus test, it produced evidence of induced aneugenicity. nih.govnih.govplos.org Plasma analysis from the test animals confirmed systemic exposure to flubendazole and revealed the formation of its metabolites, including small quantities of this compound. nih.govnih.govoup.com The positive result in the in vivo micronucleus test is considered a significant finding, indicating that the aneugenic activity is expressed in a whole-organism setting. plos.orgnih.goveuropa.eu

| Test | Compound Administered | Key Findings | Metabolites Detected | Reference |

|---|---|---|---|---|

| Bone Marrow Micronucleus Test | Flubendazole (high bioavailability formulation) | Positive for induced aneugenicity. | Flubendazole, Hydrolysed Flubendazole, this compound (small levels). | nih.govnih.govplos.orgoup.com |

| Bone Marrow Micronucleus Test | Flubendazole (limited absorption formulation) | Negative. | N/A | nih.govnih.gov |

Molecular Mechanisms Underlying Genotoxicity

The genotoxic effects of benzimidazole (B57391) compounds, including flubendazole and its reduced metabolite, are primarily linked to their interaction with tubulin, a key protein in the cytoskeleton. plos.orgoup.comnih.gov This mechanism is characteristic of spindle poisons, which disrupt the process of cell division.

Interactions with Cellular Structures Influencing Chromosome Integrity

This compound, like its parent compound, exerts its genotoxic effects by interfering with microtubules. nih.govcuni.cz Benzimidazoles bind specifically to β-tubulin, a subunit of the tubulin protein. nih.govcuni.cz This binding action inhibits the polymerization of tubulin into microtubules. oup.comnih.gov Microtubules are fundamental components of the mitotic spindle, the cellular machinery responsible for accurately segregating chromosomes into daughter cells during mitosis. nih.govresearchgate.net By preventing the formation and function of the mitotic spindle, the compound leads to errors in chromosome segregation, which manifests as aneugenicity. plos.orgoup.com This disruption of microtubule dynamics ultimately causes mitotic catastrophe, a form of cell death triggered by failed mitosis. nih.gov

Role in Inducing Polyploidy and Chromosomal Aberrations

The disruption of the mitotic spindle is a direct cause of numerical and structural chromosomal aberrations. oup.comoup.com Agents that act as spindle poisons are known to have the potential to induce polyploidy, a state where cells contain more than two complete sets of chromosomes, and aneugenicity, the gain or loss of individual chromosomes. oup.complos.orgoup.com Flubendazole has been specifically shown to induce polyploidy in cultured mammalian cells. oup.comoup.com The aneugenic activity, characterized by chromosome loss, is effectively quantified using the micronucleus assay. nih.gov The dual aneugenic and clastogenic properties of the reduced metabolite indicate its capacity to induce both chromosome loss and structural chromosome damage. nih.govoup.com

Analytical Methodologies for Reduced Flubendazole Research

High-Performance Liquid Chromatography (HPLC) Techniques

Development and Validation of Achiral HPLC Methods for Quantification

One validated achiral method utilizes an octylsilyl silica (B1680970) gel column (250 mm x 4 mm, 5 µm) with an isocratic mobile phase of acetonitrile (B52724) and 0.025 M potassium dihydrogen phosphate (B84403) buffer (pH 3) in a 28:72 (v/v) ratio. nih.gov The flow rate is maintained at 1 ml/min, allowing for the analysis of reduced-flubendazole, hydrolyzed flubendazole (B1672859), and the parent compound within a 27-minute run time. upce.cz Albendazole (B1665689) is often used as an internal standard to ensure accuracy. nih.govupce.cz This approach has been successfully applied to determine the concentrations of these compounds in biological samples such as pig and pheasant hepatic microsomal and cytosolic fractions. nih.govresearchgate.net

Another study established a reliable reverse-phase HPLC method for quantifying flubendazole and its metabolite, 2-aminoflubendazole, in canine plasma. This method uses an XBridge C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of 5 mM potassium phosphate monobasic and acetonitrile (72:28). researchgate.net Quantification is achieved with UV detection at 246 nm, and the method has a lower limit of quantification of 2.5 ng/mL. researchgate.net

Table 1: Examples of Achiral HPLC Methods for this compound Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Octylsilyl silica gel (250 mm x 4 mm, 5 µm) nih.gov | XBridge C18 (4.6 × 250 mm, 5 μm) researchgate.net |

| Mobile Phase | Acetonitrile/0.025 M KH2PO4 buffer pH 3 (28:72, v/v) nih.gov | 5 mM Potassium Phosphate Monobasic/Acetonitrile (72:28) researchgate.net |

| Flow Rate | 1 ml/min nih.gov | Not Specified |

| Detection | UV Photodiode-Array nih.gov | UV at 246 nm researchgate.net |

| Internal Standard | Albendazole nih.gov | Not Specified |

| Application | Pig and pheasant hepatic fractions nih.gov | Canine plasma researchgate.net |

Chiral HPLC for Stereoselective Separation and Quantification of Enantiomers

The reduction of the carbonyl group in flubendazole creates a chiral center, resulting in two enantiomers of this compound. nih.gov Since these enantiomers can have different biological activities, their separation and individual quantification are critical. Chiral HPLC methods have been specifically developed for this purpose.

A widely used chiral HPLC method employs a Chiralcel OD-R column (250 mm x 4.6 mm). nih.govresearchgate.net One such method utilizes a mobile phase of acetonitrile and 1 M sodium perchlorate (B79767) (4:6, v/v) to separate the enantiomers. nih.govresearchgate.net Another variation for analyzing plasma samples uses a mobile phase of methanol (B129727) and 1 M sodium perchlorate (75:25, v/v) at a flow rate of 0.5 ml/min. researchgate.netnih.gov These methods successfully separate the (-)- and (+)-enantiomers of this compound, as well as other related compounds, within a 30-minute analysis time. upce.cz Research has shown that the enzymatic carbonyl reduction of flubendazole is stereospecific, with predominantly one enantiomer, (+)-reduced flubendazole, being detected in biological samples. nih.govnih.gov

Table 2: Chiral HPLC Methods for this compound Enantiomer Separation

| Parameter | Method A | Method B |

|---|---|---|

| Column | Chiralcel OD-R (250 mm x 4.6 mm) nih.govresearchgate.net | Chiralcel OD-R (250 mm x 4.6 mm) researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/1 M NaClO4 (4:6, v/v) nih.govresearchgate.net | Methanol/1 M NaClO4 (75:25, v/v) researchgate.netnih.gov |

| Flow Rate | 1 ml/min nih.gov | 0.5 ml/min researchgate.netnih.gov |

| Detection | UV Photodiode-Array (246 nm) nih.govresearchgate.net | UV Photodiode-Array and Fluorescence researchgate.netnih.gov |

| Application | Pig and pheasant hepatic fractions nih.gov | Sheep blood plasma researchgate.netnih.gov |

Advanced Detection Modalities (e.g., UV Photodiode-Array, Fluorescence Detection)

To enhance sensitivity and selectivity, advanced detection modalities are often coupled with HPLC systems.

UV Photodiode-Array (PDA) Detection: PDA detectors are frequently used in both achiral and chiral HPLC methods for this compound. nih.govupce.cz They provide spectral information across a range of wavelengths, which aids in the identification and purity assessment of the analyte peaks. upce.cz For instance, in the analysis of plasma samples, specific UV absorption maxima are used for quantification: 290 nm for this compound, 310 nm for flubendazole, and 330 nm for hydrolyzed flubendazole. researchgate.netnih.gov this compound exhibits characteristic UV spectra with maxima at approximately 202, 220, 280, and 287 nm. upce.cz

Fluorescence Detection: For in vivo pharmacokinetic studies where higher sensitivity is required, fluorescence detection is a valuable tool. researchgate.net It has been shown to be approximately ten times more sensitive than UV detection for analyzing this compound in plasma. researchgate.netnih.gov The excitation and emission wavelengths for this compound are typically set at 228 nm and 310 nm, respectively. researchgate.netnih.gov This enhanced sensitivity is crucial for detecting low concentrations of the metabolite in biological matrices. researchgate.net

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the definitive identification and structural confirmation of metabolites like this compound.

HPLC-MS/MS for Identification and Confirmation of Metabolite Structure

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is instrumental in confirming the chemical structures of flubendazole metabolites. nih.gov An optimized and sensitive LC-MS/MS method has been developed to determine flubendazole and its hydrolyzed and reduced metabolites in eggs and poultry muscle. acs.orgnih.gov This method involves extraction with ethyl acetate (B1210297), followed by separation on a reverse-phase C18 column with a gradient elution of ammonium (B1175870) acetate and acetonitrile. acs.orgnih.gov Detection is achieved using a tandem quadrupole mass spectrometer with atmospheric pressure electrospray ionization (APESI-MS/MS). acs.orgnih.gov The components are measured by monitoring the transition of the molecular ion to its most abundant daughter ion, providing high selectivity and sensitivity. acs.org

Table 3: LC-MS/MS Method for this compound in Animal Tissues

| Parameter | Value |

|---|---|

| Extraction Solvent | Ethyl Acetate acs.orgnih.gov |

| HPLC Column | RP C-18 acs.orgnih.gov |

| Mobile Phase | Ammonium acetate and acetonitrile (gradient) acs.orgnih.gov |

| Ionization | Atmospheric Pressure Electrospray Ionization (APESI) acs.orgnih.gov |

| Detection | Tandem Quadrupole Mass Spectrometer (MS/MS mode) acs.orgnih.gov |

| LOD in Egg (µg/kg) | 1.14 acs.org |

| LOD in Muscle (µg/kg) | 0.31 acs.org |

| LOQ in Egg (µg/kg) | 2 acs.org |

| LOQ in Muscle (µg/kg) | 1 acs.org |

LC-MS for Comprehensive Metabolite Profiling

LC-MS is a vital tool for comprehensive metabolite profiling, enabling the identification of a range of metabolites in a single analysis. In studies of the parasite Haemonchus contortus, LC-MS with electrospray ionization (ESI) in positive-ion mode was used to analyze extracts from parasite homogenates and their incubation medium. nih.govresearchgate.net This analysis revealed that H. contortus metabolizes flubendazole via the reduction of its carbonyl group, forming this compound as the primary phase I metabolite. nih.govresearchgate.net Furthermore, the analysis identified phase II metabolites, specifically glucose conjugates of this compound. nih.gov

A study on the biotransformation of flubendazole in H. contortus utilized an ion trap mass spectrometer with an ESI source. cambridge.org The separation was performed on a SymmetryShield RP18 column with a mobile phase gradient of aqueous formic acid and formic acid in acetonitrile. cambridge.org This comprehensive approach allowed for the identification and semi-quantification of four different flubendazole metabolites: this compound (FLU-R), a glucose conjugate of FLU-R, and two glucose conjugates of the parent drug. cambridge.org

Optimization of Sample Preparation Strategies for Biological Matrices

The accurate quantification of this compound in biological matrices is critically dependent on the efficiency of the sample preparation method. The primary goals of these strategies are to extract the analyte from complex sample components, concentrate it, and remove interfering substances prior to chromatographic analysis. The main techniques employed for this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The optimization of these methods is crucial for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity and reliability of the analytical method.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma samples. It involves the addition of an organic solvent or an acid to the sample to denature and precipitate proteins, which are then removed by centrifugation.

For the analysis of this compound and its parent compound in rat plasma, a PPT method has been successfully applied. nih.govnih.gov This typically involves adding a precipitating agent like acetonitrile to the plasma sample. nih.gov The mixture is then vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the analytes. nih.gov

Key optimization parameters for PPT include the choice of the precipitation solvent and the sample-to-solvent ratio. Acetonitrile is frequently chosen for its ability to efficiently precipitate a wide range of plasma proteins. nih.govasm.org In one optimized method, 200 μL of acetonitrile was added to a 10 μL plasma aliquot that had been diluted. nih.gov After mixing and centrifugation, the supernatant was evaporated and reconstituted in a mobile phase-compatible solvent for injection into the liquid chromatography-mass spectrometry (LC-MS/MS) system. nih.gov While simple, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to significant ion suppression in mass spectrometry-based detection. taylorandfrancis.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. taylorandfrancis.com The optimization of LLE is critical for achieving high extraction efficiency and clean extracts for this compound analysis.

Solvent Selection: The choice of the organic solvent is the most critical parameter in LLE. Various solvents have been evaluated for the extraction of flubendazole and its metabolites. In pre-validation experiments for analyzing pig and pheasant hepatic fractions, tert-butylmethyl ether, diethyl ether, and ethyl acetate were tested. upce.cz Tert-butylmethyl ether provided the best recovery values. upce.cz Ethyl acetate is another commonly used solvent, particularly for extracting flubendazole and its metabolites from matrices like eggs and muscle tissue. researchgate.netacs.org

pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds like this compound. Adjusting the pH can convert the analyte into a more non-polar, un-ionized form, which is more readily extracted into an organic solvent. For instance, a pH-dependent extraction from blood plasma into tert-butylmethyl ether has been reported. researchgate.netresearchgate.net In another study, sample mixtures were made alkaline before extraction with ethyl acetate to enhance the recovery of flubendazole and its metabolites. researchgate.netacs.org

Extraction Procedure: The physical process of extraction, including the method of mixing (e.g., vortexing) and the separation of phases, is also optimized. A novel approach involves freezing the aqueous phase after extraction, which allows the upper organic layer to be easily decanted. upce.cz

The following table summarizes the optimization of LLE for this compound in different biological matrices.

| Biological Matrix | Extraction Solvent | pH Condition | Key Finding |

| Pig/Pheasant Hepatic Fractions | Tert-butylmethyl ether | Not specified | Tert-butylmethyl ether showed the highest recovery compared to diethyl ether and ethyl acetate. upce.cz |

| Blood Plasma | Tert-butylmethyl ether | pH-dependent | pH adjustment is crucial for efficient extraction. researchgate.netresearchgate.net |

| Eggs and Poultry Muscle | Ethyl acetate | Alkaline | Alkalinization of the sample prior to extraction improved recovery. researchgate.netacs.org |

| Canine Plasma | Chloroform (B151607) | Not specified | A liquid extraction with chloroform was used for sample cleanup. researchgate.net |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a small volume of solvent.

Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For benzimidazoles and their metabolites, polymer cation exchange (PCX) cartridges have been used for purification from milk samples after an initial extraction with acetonitrile and n-hexane. researchgate.net In other applications, C18 cartridges are used for cleanup. mdpi.com

Elution Solvent Optimization: The composition and pH of the elution solvent are optimized to ensure complete recovery of the analyte from the SPE cartridge. For instance, after loading the sample onto a benzenesulfonylpropylsilanized silica gel cartridge, a mixture of acetonitrile and ammonia (B1221849) water (97:3, v/v) was used as the eluting solvent for flubendazole and its metabolites from animal products. caa.go.jp

The table below provides an overview of SPE methods used for related compounds, which can be adapted for this compound.

| Biological Matrix | SPE Cartridge Type | Elution Solvent | Key Finding |

| Milk | Polymer Cation Exchange (PCX) | Not specified in abstract | Effective for purifying benzimidazoles and their metabolites. researchgate.net |

| Animal Products | Benzenesulfonylpropylsilanized silica gel | Acetonitrile/Ammonia water (97:3, v/v) | Provided a clean extract for LC-MS/MS analysis. caa.go.jp |

| Flatfish | C18 | Methanol/Water | Used for purification after extraction with acetonitrile/water. mdpi.com |

The optimization of these sample preparation strategies is a meticulous process that balances recovery, purity, and throughput. The choice of the final method often depends on the specific biological matrix, the required limit of quantification, and the available analytical instrumentation.

Structure Activity Relationship Sar Considerations for Reduced Flubendazole

Influence of the Carbonyl Reduction on Biological Activity Profiles

The reduction of the carbonyl group in flubendazole (B1672859) to a hydroxyl group in reduced-flubendazole has a notable effect on its biological activity. While metabolic transformations of xenobiotics often result in detoxification or inactivation, studies on this compound indicate that it retains significant anthelmintic properties. nih.govkarger.com

Research on a murine model of Trichinella spiralis infection has demonstrated that this compound exhibits high nematocidal efficacy, comparable and in some instances superior, to the parent compound, flubendazole. nih.gov The formulation of the compound significantly impacts its effectiveness. When administered as an aqueous solution with cyclodextrin (B1172386), this compound achieved a 98% efficacy in mice, slightly higher than the 94% efficacy observed for flubendazole in the same formulation. nih.gov In a carboxymethylcellulose suspension, the efficacy of this compound was also higher (64%) compared to that of flubendazole (38%). nih.gov

These findings suggest that the reduction of the carbonyl group does not lead to a loss of anthelmintic activity against T. spiralis. The increased efficacy of this compound, particularly in suspension, may be attributed to its enhanced solubility and bioavailability compared to flubendazole. cymitquimica.com The following table summarizes the comparative efficacy of flubendazole and this compound against T. spiralis in mice.

Table 1: Comparative Efficacy of Flubendazole and this compound Against Trichinella spiralis in Mice

| Compound | Formulation | Efficacy (%) |

|---|---|---|

| Flubendazole | Cyclodextrin Aqueous Solution | 94 |

| This compound | Cyclodextrin Aqueous Solution | 98 |

| Flubendazole | Carboxymethylcellulose Suspension | 38 |

Stereochemical Effects on Pharmacological and Toxicological Responses

The reduction of the prochiral carbonyl group of flubendazole results in the formation of a chiral center, leading to two possible stereoisomers (enantiomers) of this compound: (+)-reduced-flubendazole and (-)-reduced-flubendazole. researchgate.net The spatial arrangement of the hydroxyl group in these enantiomers can lead to differential interactions with biological targets, potentially resulting in distinct pharmacological and toxicological profiles.

Metabolic studies in human liver subcellular fractions have revealed that the carbonyl reduction of flubendazole is a highly stereospecific process. researchgate.net Research has shown that in the human liver, this reduction is catalyzed predominantly by carbonyl reductase 1 (CBR1) and leads to the formation of a single enantiomer, identified as (+)-reduced-flubendazole. researchgate.net This strict stereospecificity means that systemic exposure in humans is almost exclusively to this particular stereoisomer.

The pharmacological and toxicological properties of the individual enantiomers of this compound have not been extensively reported in publicly available scientific literature. While it is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, mechanisms of action, and adverse effect profiles, specific data comparing the anthelmintic activity or toxicity of (+)-reduced-flubendazole versus (-)-reduced-flubendazole is currently lacking. patsnap.comnih.gov

The development of drug resistance in parasites is a significant concern in anthelmintic therapy. Studies on the parasitic nematode Haemonchus contortus have indicated that drug-resistant strains can reduce flubendazole more effectively than susceptible strains. nih.gov This suggests that the carbonyl reduction may be a mechanism of detoxification in the parasite. However, it is not specified whether this enhanced reduction is stereospecific or if the resulting enantiomers have different activities against the parasite.

Given the stereospecificity of its formation in humans and the potential for differential activity of its enantiomers, further research into the specific pharmacological and toxicological profiles of (+)-reduced-flubendazole and (-)-reduced-flubendazole is warranted to fully understand the structure-activity relationships and the clinical implications of flubendazole metabolism.

Future Research Directions and Unexplored Avenues for Reduced Flubendazole

Further Characterization of Specific Biological Activities and Efficacy against Diverse Pathogens

While the primary focus has often been on the parent drug, flubendazole (B1672859), preliminary studies indicate that its metabolite, reduced-flubendazole, also possesses biological activity, albeit generally lower than the parent compound. nih.govresearchgate.net Future research endeavors should systematically evaluate the intrinsic efficacy of this compound against a diverse array of pathogens. This includes not only a broader range of helminths, such as various species of nematodes, but also other microorganisms. For instance, flubendazole has shown potent in-vitro activity against pathogenic fungi like Cryptococcus neoformans and Cryptococcus deuterogattii. peerj.comnih.gov Investigating whether this compound retains or exhibits a different spectrum of antifungal activity is a critical next step.

Furthermore, given the emerging role of flubendazole in oncology, exploring the anti-cancer properties of this compound is warranted. mdpi.comnih.gov Studies have demonstrated flubendazole's ability to inhibit cancer cell proliferation and induce cell death in various cancer types, including non-small cell lung cancer and breast cancer. mdpi.comresearchgate.net Determining the cytotoxic and anti-proliferative effects of this compound on different cancer cell lines would provide a more complete picture of the flubendazole family's therapeutic potential.

Detailed Structure-Activity Relationship Studies for Rational Design of Analogs

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent and selective analogs. Structure-activity relationship (SAR) studies would involve synthesizing a series of derivatives of this compound with systematic modifications to its chemical scaffold. These modifications could include altering substituents on the benzimidazole (B57391) ring or the fluorobenzoyl moiety.

By comparing the biological activities of these analogs, researchers can identify key structural features essential for a desired therapeutic effect. mdpi.comresearchgate.net For instance, such studies could elucidate which parts of the molecule are critical for binding to its target, such as the β-tubulin in parasites and cancer cells. nih.govnih.gov This knowledge would enable the design of novel compounds with improved efficacy, reduced off-target effects, and potentially different pharmacological profiles compared to both flubendazole and its reduced metabolite.

Comprehensive Elucidation of Toxicological Mechanisms and Dose-Response Thresholds

A thorough understanding of the toxicological profile of this compound is essential for any potential therapeutic application. While flubendazole itself has a generally favorable safety profile for its approved indications, systemic exposure can lead to toxicities. nih.govresearchgate.net Repeated dose toxicity studies in animal models have shown that flubendazole can affect the haematological, lymphoid, and gastrointestinal systems, as well as the testes. nih.govresearchgate.net It is crucial to determine if this compound exhibits a similar or different toxicological profile.

Key areas of investigation should include the identification of specific molecular targets and pathways involved in its toxicity. Establishing clear dose-response relationships and no-observed-adverse-effect levels (NOAELs) is a fundamental aspect of this research. nih.govendocrinesciencematters.org Furthermore, given that flubendazole has shown aneugenic properties (the ability to cause chromosome loss) in some genotoxicity assays, it is imperative to assess the genotoxic potential of this compound. nih.govnih.gov Understanding these thresholds and mechanisms is critical for assessing the risk-benefit profile of any future therapeutic use. endocrinesciencematters.org

Exploration of Potential Synergistic or Antagonistic Interactions with Other Therapeutic Agents

The potential for drug-drug interactions is a critical consideration in the development of any new therapeutic agent. Future research should investigate the synergistic or antagonistic effects of this compound when co-administered with other drugs. This is particularly relevant given the potential use of flubendazole and its metabolites in combination therapies, for example, in cancer treatment.

Q & A

Q. How should researchers address variability in this compound batch-to-batch purity during multi-center trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.